Cedrelopsin
Overview
Description
Cedrelopsin is a naturally occurring prenylated coumarin compound, primarily isolated from the bark of Cedrelopsis grevei. This compound belongs to the class of phenylpropanoids and is known for its diverse biological activities, including antioxidant, hepatoprotective, and anticancer properties .
Mechanism of Action
Target of Action
Cedrelopsin, a natural phenylpropanoid compound , has been found to exhibit significant inhibition against A549 cells
Mode of Action
It has been suggested that this compound induces cell cycle arrest at the g2/m phase and down-regulates the expression of g2/m regulatory proteins such as cyclin b1, cdc2, and cdc25c .
Biochemical Pathways
This compound appears to affect the oxidative stress pathway. It has been shown to have hepatoprotective effects, demonstrated by significant alterations in serum liver dysfunction biomarker enzymes, liver lipid peroxidation, and antioxidant enzymes . .
Result of Action
This compound has been shown to have antioxidant activity and hepatoprotective potential . It appears to protect against cypermethrin-induced lipid peroxidation, oxidative stress, and liver damage . In addition, this compound has been found to induce cell cycle arrest at the G2/M phase .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hepatoprotective effects of this compound were observed in a study where male mice were exposed to cypermethrin, a pesticide . This suggests that the compound’s action may be particularly relevant in environments where oxidative stress is induced by certain toxins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cedrelopsin can be synthesized through a domino Wittig reaction, followed by deprenylation, intramolecular prenylation, and cyclization . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the coumarin ring structure.
Industrial Production Methods: Industrial production of this compound involves extracting the heartwood of red cone wood using water or organic solvents. The extract is then purified through crystallization, washing, and drying processes . This method ensures the efficient isolation of this compound in large quantities suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Cedrelopsin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen functionalities into the this compound molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific atoms or groups in the this compound structure.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities. These derivatives are crucial for studying the compound’s potential therapeutic applications .
Scientific Research Applications
Cedrelopsin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives and studying reaction mechanisms.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its diverse biological activities.
Comparison with Similar Compounds
Cedrelopsin is unique among prenylated coumarins due to its specific structure and biological activities. Similar compounds include:
Balsamiferone: Another prenylated coumarin with similar antioxidant properties but different structural features.
Scoparone: Known for its hepatoprotective effects, scoparone shares some biological activities with this compound but differs in its chemical structure.
This compound’s uniqueness lies in its combination of antioxidant, hepatoprotective, and anticancer activities, making it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
7-hydroxy-6-methoxy-8-(3-methylbut-2-enyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-9(2)4-6-11-14(17)12(18-3)8-10-5-7-13(16)19-15(10)11/h4-5,7-8,17H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEIJMSDKBAFFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=CC(=C1O)OC)C=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential mechanism of action for Cedrelopsin and how does it affect cell division?
A1: While the exact mechanism remains under investigation, research suggests that this compound, along with the structurally similar compound Dehydrogeijerin, disrupts cell division by interfering with the formation of mitotic spindles. [] These structures are crucial for proper chromosome segregation during mitosis. Interestingly, unlike some anti-cancer compounds, this compound doesn't seem to directly bind to microtubules (the building blocks of mitotic spindles). [] Instead, the formation of abnormal mitotic spindles after this compound treatment resembles the effects observed with mitotic kinase inhibitors, suggesting that this compound may target these enzymes. [] Specifically, Polo-like kinase 1 (PLK1) and cyclin-dependent kinase 1 (CDK1) are being investigated as potential targets. []
Q2: Which cancer cell lines have shown sensitivity to this compound and what is the range of its antiproliferative activity?
A2: this compound has demonstrated antiproliferative activity against HeLa (cervical cancer) and PC-3 (prostate cancer) cell lines. [] In HeLa cells, this compound exhibits an IC50 value of 7.8 µM, while in PC-3 cells, the IC50 is 27.8 µM. [] This suggests that this compound might be more potent against certain cancer types.
Q3: From which natural sources can this compound be isolated?
A4: this compound has been isolated from several plant species. It was initially identified in the Mountain torchwood (Amyris madrensis) as part of research focusing on plants with potential anti-cancer properties. [] It has also been found in Flindersia brayleyana, a species known to be rich in coumarins, [] and in Melicope borbonica, a medicinal plant traditionally used for wound healing. [] Interestingly, this compound has been identified in Artemisia capillaris, a herb used in Chinese medicine for liver ailments, marking the first report of this compound in the species. [, ]
Q4: What are the traditional medicinal uses of plants containing this compound?
A5: While specific traditional uses for this compound itself are not extensively documented, plants from which it has been isolated have a history of medicinal applications. For example, Melicope borbonica, a source of this compound, is traditionally employed for wound healing and other ailments on Réunion Island. [] This suggests that this compound, along with other bioactive compounds present in these plants, might contribute to their therapeutic properties.
Q5: What is the significance of domino reactions in the synthesis of this compound?
A6: Domino reactions have proven valuable in achieving a more efficient and regioselective synthesis of this compound. [] This approach allows for the sequential formation of multiple bonds in a single reaction vessel, simplifying the synthetic procedure and potentially increasing the overall yield. This method highlights the potential of utilizing domino reactions in natural product synthesis, especially for complex molecules like this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.